

# Application Notes and Protocols: Nitration of 3,4-Dimethoxybenzene

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## Compound of Interest

Compound Name: 3,4-Dimethoxyaniline

Cat. No.: B048930

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## Introduction

The nitration of 3,4-dimethoxybenzene, also known as veratrole, is a significant electrophilic aromatic substitution reaction utilized in organic synthesis. This process introduces one or more nitro groups onto the aromatic ring, leading to the formation of valuable intermediates. The primary product of dinitration is 4,5-dimethoxy-1,2-dinitrobenzene, a key precursor in the synthesis of various more complex molecules, including pharmaceuticals and dyes. The electron-donating nature of the two methoxy groups activates the benzene ring, facilitating the nitration process. This document provides a detailed experimental procedure for the dinitration of 3,4-dimethoxybenzene, including a summary of quantitative data and a visual representation of the experimental workflow.

## Data Presentation

A summary of the key quantitative data for the starting material and the primary product is presented in the table below for easy reference and comparison.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance	<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	<sup>13</sup> C NMR (CDCl <sub>3</sub> ) δ (ppm)
3,4-Dimethoxybenzene (Veratrole)	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	138.16	22-25	Colorless to pale yellow liquid or solid	6.85 (s, 2H), 6.78 (s, 1H), 3.87 (s, 6H)	149.0, 148.2, 111.1, 110.2, 108.8, 55.9
4,5-Dimethoxy-1,2-dinitrobenzene	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>6</sub>	228.16	131-134 [1] [2]	Yellow powder [1] [2]	7.3 (s, 2H), 4.0 (s, 6H) [2]	Not available

## Experimental Protocol

This protocol details the dinitration of 3,4-dimethoxybenzene to yield 4,5-dimethoxy-1,2-dinitrobenzene. The procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

### Materials:

- 3,4-Dimethoxybenzene (Veratrole)
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- Glacial Acetic Acid
- Ethanol
- Ice

- Distilled water
- Round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Beaker (500 mL)
- Büchner funnel and filter paper
- Recrystallization apparatus

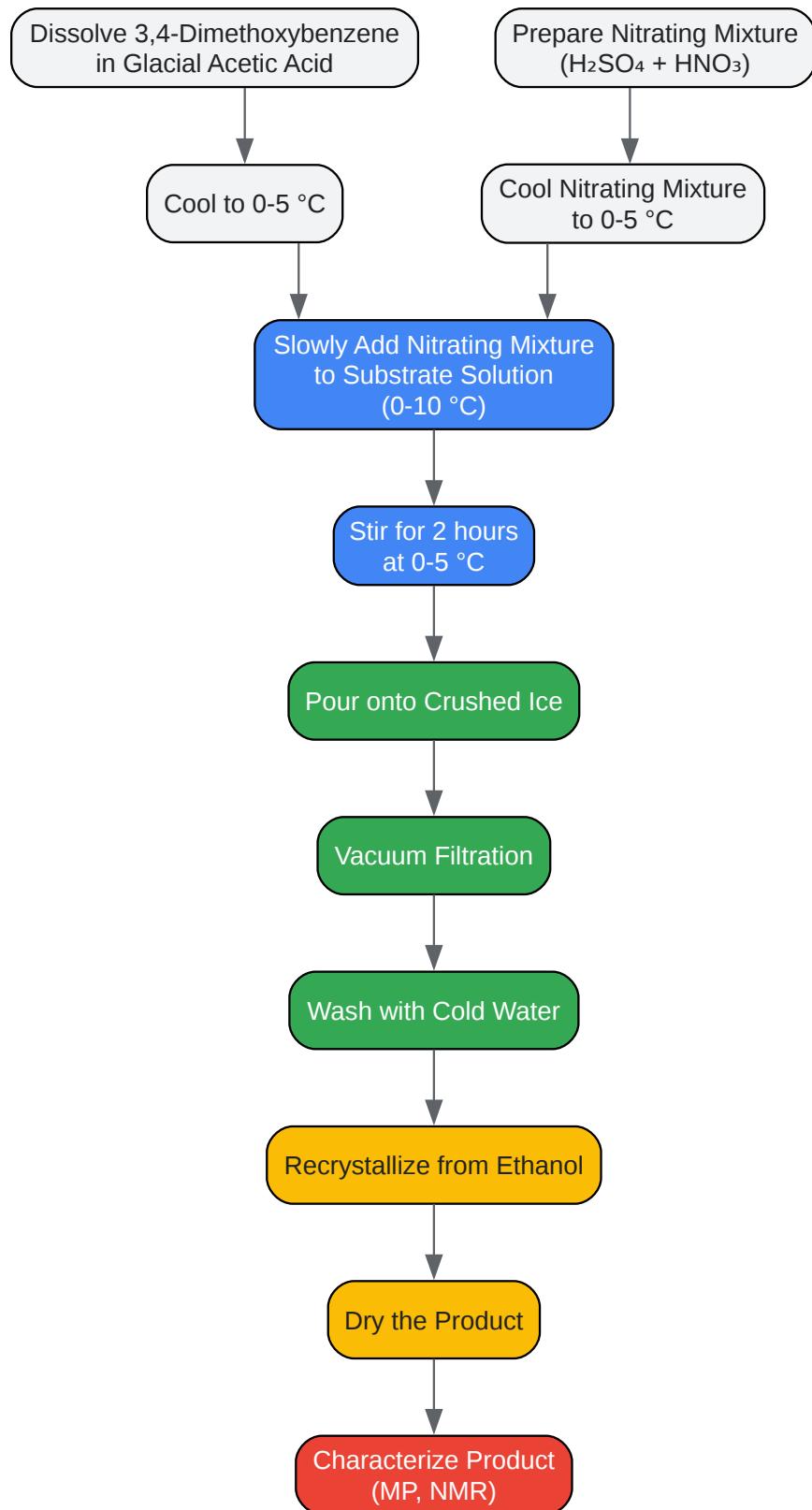
**Procedure:**

- Reaction Setup:
  - In a 250 mL round-bottom flask, dissolve 10.0 g (0.072 mol) of 3,4-dimethoxybenzene in 20 mL of glacial acetic acid.
  - Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
- Preparation of Nitrating Mixture:
  - In a separate beaker, carefully and slowly add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid. Caution: This mixing is highly exothermic and should be done slowly in an ice bath.
  - Cool the resulting nitrating mixture to 0-5 °C.
- Nitration Reaction:
  - Slowly add the cold nitrating mixture dropwise to the stirred solution of 3,4-dimethoxybenzene over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 0-10 °C.

- After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
- Work-up:
  - Carefully pour the reaction mixture onto 200 g of crushed ice in a 500 mL beaker with gentle stirring.
  - A yellow precipitate of 4,5-dimethoxy-1,2-dinitrobenzene will form.
  - Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.
  - Wash the collected solid with copious amounts of cold water until the washings are neutral to litmus paper.
- Purification:
  - Recrystallize the crude product from ethanol to obtain pure 4,5-dimethoxy-1,2-dinitrobenzene as a yellow crystalline solid.
  - Dry the purified product in a desiccator.
- Characterization:
  - Determine the melting point of the purified product.
  - Obtain  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra to confirm the structure.
  - The expected yield of the purified product is in the range of 70-80%.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the nitration of 3,4-dimethoxybenzene.

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Caption: Experimental workflow for the synthesis of 4,5-dimethoxy-1,2-dinitrobenzene.

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## References

- 1. 1,2-DIMETHOXY-4,5-DINITROBENZENE | lookchem [lookchem.com]
- 2. 1,2-Dimethoxy-4,5-dinitrobenzene, CAS No. 3395-03-7 - iChemical [ichemical.com]
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